molecular formula C21H22O B14249484 3-(4-Cyclohexylphenyl)-1-phenylprop-2-en-1-one CAS No. 475590-77-3

3-(4-Cyclohexylphenyl)-1-phenylprop-2-en-1-one

Cat. No.: B14249484
CAS No.: 475590-77-3
M. Wt: 290.4 g/mol
InChI Key: PHESNLNORFHAJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Cyclohexylphenyl)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a cyclohexyl group attached to one of the phenyl rings, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyclohexylphenyl)-1-phenylprop-2-en-1-one can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base. For this compound, benzaldehyde and 4-cyclohexylbenzaldehyde are used as starting materials. The reaction is typically carried out in an ethanol solution with sodium hydroxide as the base, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyclohexylphenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Cyclohexylphenyl)-1-phenylprop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Cyclohexylphenyl)-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities, inhibit specific signaling pathways, and interact with cellular receptors. These interactions result in the compound’s observed biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Hexaprofen: 2-(4-Cyclohexylphenyl)propionic acid, an anti-inflammatory agent.

    Cyclohexyl-substituted anthracene derivatives: Used in organic semiconductors.

Uniqueness

3-(4-Cyclohexylphenyl)-1-phenylprop-2-en-1-one is unique due to its specific structural features, such as the presence of both cyclohexyl and phenyl groups, which contribute to its distinct chemical reactivity and biological activities.

Properties

CAS No.

475590-77-3

Molecular Formula

C21H22O

Molecular Weight

290.4 g/mol

IUPAC Name

3-(4-cyclohexylphenyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C21H22O/c22-21(20-9-5-2-6-10-20)16-13-17-11-14-19(15-12-17)18-7-3-1-4-8-18/h2,5-6,9-16,18H,1,3-4,7-8H2

InChI Key

PHESNLNORFHAJA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.